molecular formula C6H9N3O B2423579 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol CAS No. 2138532-34-8

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Cat. No.: B2423579
CAS No.: 2138532-34-8
M. Wt: 139.158
InChI Key: GOCYGAONCHDJRX-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H9N3O. It features a cyclobutane ring attached to a triazole moiety and a hydroxyl group.

Mechanism of Action

Target of Action

The primary targets of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol are the enzymes of the shikimate pathway, specifically dehydroquinase (DHQ) and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .

Mode of Action

The compound interacts with its targets by integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported DHQ inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of this compound . Docking studies of the molecules were carried out on the enzyme DHQ .

Biochemical Pathways

The affected biochemical pathway is the shikimate pathway. This pathway is pivotal for the development of newer antitubercular agents . The compound acts as a dual inhibitor on both dehydroquinase and shikimate kinase enzymes of the shikimate pathway . This dual action would be valuable in the mycobacterial resistance scenario .

Result of Action

The molecular and cellular effects of the compound’s action result in promising activity against H37Rv strains of Mycobacterium tuberculosis . The compound exhibits a minimum inhibitory concentration (MIC) of 0.59–15.5 μg/ml . Five of the evaluated compounds exhibit MIC < 1 μg/ml . CC50 values indicate compounds are non-toxic, with selectivity indices >28 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has shown promising results in laboratory conditions against Mycobacterium tuberculosis .

Preparation Methods

The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with hydrazine derivatives to form the triazole ring, followed by hydroxylation to introduce the hydroxyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .

Scientific Research Applications

Comparison with Similar Compounds

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol can be compared with other triazole-containing compounds, such as:

Biological Activity

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol is a novel compound characterized by its unique structural features, including a cyclobutane ring and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C6H9N3O
  • Structure : The compound consists of a cyclobutane ring linked to a 1,2,4-triazole and a hydroxyl group. This structure is significant as it influences the compound's interaction with biological targets.

Target Enzymes

The primary targets of this compound are enzymes involved in the shikimate pathway , specifically:

  • Dehydroquinase (DHQ)
  • Shikimate kinase

Mode of Action

The compound acts as an inhibitor of these enzymes, which are critical for the biosynthesis of aromatic amino acids in microorganisms. By disrupting this pathway, the compound exhibits potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (H37Rv strain) .

Antimicrobial Activity

Research indicates that this compound shows promising activity against Mycobacterium tuberculosis, suggesting its potential use in developing new antitubercular agents. Laboratory studies have demonstrated effective inhibition of bacterial growth under controlled conditions .

Study on Triazole Derivatives

A study evaluated various triazole derivatives for their anticancer activities. It was found that modifications at specific positions on the triazole ring significantly enhanced biological potency against different cancer cell lines . This suggests that similar structural modifications to this compound could yield compounds with improved efficacy.

In Vitro Evaluations

In vitro studies have highlighted that compounds with similar structural motifs can induce apoptosis in cancer cells by activating pathways that lead to G2/M phase arrest . Such findings indicate that this compound may also exhibit similar mechanisms.

Interaction with Biological Molecules

Triazole compounds often interact with various enzymes and proteins. The molecular mechanism involves:

  • Binding interactions with biomolecules.
  • Changes in gene expression related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Compound NameStructure DescriptionBiological Activity
1-(4H-1,2,4-triazol-3-yl)cyclopentanolCyclopentane ring with triazoleModerate antimicrobial activity
1-(4H-1,2,4-triazol-3-yl)cyclohexanolCyclohexane ring with triazoleAnticancer properties
4-(1H-1,2,4-triazol-1-yl)benzoic acidBenzene ring with triazoleAntimicrobial and anti-inflammatory

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6(2-1-3-6)5-7-4-8-9-5/h4,10H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCYGAONCHDJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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